molecular formula C19H29N3O2 B2863244 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097891-88-6

2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Numéro de catalogue: B2863244
Numéro CAS: 2097891-88-6
Poids moléculaire: 331.46
Clé InChI: XMSIUKNKGGYFMO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS 2097891-88-6) is an organic compound with the molecular formula C19H29N3O2 and a molecular weight of 331.45 g/mol . This chemical features a complex structure that incorporates a piperidine ring, a cyclopentyl group with a hydroxyl moiety, and a cyclopenta[c]pyridazin-3-one core . Its computed properties include a topological polar surface area of 56.1 Ų and an XLogP3 value of 1.3, parameters that are often considered in early-stage drug discovery research for assessing pharmacokinetic potential . The compound is offered as a high-purity solid for research applications. It is intended for use in chemical and pharmaceutical research as a standard or building block. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Propriétés

IUPAC Name

2-[[1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-18-12-16-4-3-5-17(16)20-22(18)13-15-6-10-21(11-7-15)14-19(24)8-1-2-9-19/h12,15,24H,1-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSIUKNKGGYFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)CN3C(=O)C=C4CCCC4=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs from recent patents and synthetic reports:

Compound Core Structure Key Substituents Potential Advantages/Limitations
Target Compound Cyclopenta[c]pyridazin-3-one Piperidin-4-ylmethyl with 1-hydroxycyclopentylmethyl Enhanced solubility due to hydroxyl group; possible metabolic instability via glucuronidation
[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl)-1-piperazinyl]{1-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-3-azetidinyl}methanone Cyclopenta[c]pyridazine Piperazinyl linked to pyrimidinyl-azetidinyl with dimethylpyrazole Higher lipophilicity (dimethylpyrazole) may improve membrane permeability but reduce solubility
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one derivatives Pyrido[1,2-a]pyrimidin-4-one Varied piperazine substituents (methyl, (3R)-3-methyl, etc.) Methyl/alkyl groups enhance metabolic stability; stereochemistry may influence target selectivity
N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine Cyclopentane-linked piperazine Trifluoromethylpyridine and isopropyl groups Fluorinated groups improve binding affinity; isopropyl may reduce solubility
N-{(1R,3S)-3-Isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine Cyclopentane-linked dihydropyridine Phenyl and tetrahydro-2H-pyran groups Aromatic phenyl group enhances π-π stacking interactions but increases molecular weight

Key Research Findings and Implications

A. Impact of Hydroxyl Group on Solubility and Metabolism

The target compound’s 1-hydroxycyclopentylmethyl substituent distinguishes it from analogs with non-polar groups (e.g., methyl, isopropyl, or phenyl). This hydroxyl group likely increases aqueous solubility, as observed in similar hydroxy-substituted cyclopentane derivatives . However, hydroxylation sites are often prone to phase II metabolism (e.g., glucuronidation), which may shorten plasma half-life compared to methyl- or trifluoromethyl-containing analogs .

C. Target Selectivity and Binding Affinity

The cyclopenta[c]pyridazinone core is analogous to known kinase-binding scaffolds in and . The hydroxycyclopentyl group’s hydrogen-bonding capacity could enhance interactions with polar kinase pockets, contrasting with hydrophobic substituents (e.g., trifluoromethyl in ) that favor non-polar binding sites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2-({1-[(1-hydroxycyclopentyl)methyl]piperidin-4-yl}methyl)-cyclopenta[c]pyridazin-3-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Step 1 : Formation of the piperidine-cyclopentanol hybrid via nucleophilic substitution or reductive amination.
  • Step 2 : Coupling the piperidine moiety to the pyridazinone core using cross-coupling reagents (e.g., Pd catalysts) or alkylation under basic conditions.
  • Step 3 : Final purification via column chromatography or recrystallization.
    Critical parameters include temperature control (e.g., 60–80°C for coupling reactions), solvent selection (DMF or THF for polar intermediates), and reaction time optimization (6–24 hours). Characterization requires NMR (¹H/¹³C), HPLC for purity (>95%), and MS for molecular weight confirmation .

Q. How should researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopentyl-methyl and piperidine protons).
  • X-ray crystallography : For absolute configuration determination if crystalline.
  • FT-IR : To verify functional groups (e.g., pyridazinone carbonyl stretch at ~1680 cm⁻¹).
    Cross-reference spectral data with structurally analogous compounds, such as pyridazinone derivatives with piperidine substituents .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and reduce side products?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to enhance reaction kinetics.
  • Catalyst Optimization : Compare Pd(OAc)₂ vs. Pd(PPh₃)₄ for coupling efficiency.
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates) and adjust stoichiometry.
    Example: A 15% yield increase was reported for similar piperidine-pyridazinone hybrids using microwave-assisted synthesis (120°C, 30 minutes) .

Q. How can contradictory biological activity data be resolved for this compound?

  • Methodological Answer :

  • Dose-Response Studies : Test activity across a concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Structural Analog Comparison : Use SAR (Structure-Activity Relationship) analysis of analogs with modified cyclopentyl or piperidine groups.
  • Target Validation : Perform CRISPR knockouts or siRNA silencing of suspected molecular targets (e.g., GPCRs or kinases) to confirm mechanism .

Q. What experimental approaches are suitable for assessing compound stability under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C.
  • Thermal Stability : Use TGA/DSC to identify decomposition temperatures.
  • Metabolic Stability : Perform microsomal assays (e.g., liver microsomes + NADPH) to assess CYP450-mediated breakdown.
    For example, cyclopentyl derivatives with hydroxyl groups often show improved aqueous stability compared to non-polar analogs .

Q. How can researchers address discrepancies in receptor binding affinity data across studies?

  • Methodological Answer :

  • Binding Assay Standardization : Use uniform protocols (e.g., radioligand concentration, incubation time).
  • Orthogonal Techniques : Validate with SPR (Surface Plasmon Resonance) and ITC (Isothermal Titration Calorimetry) .
  • Computational Docking : Compare binding poses in AutoDock Vina or Schrödinger to identify key interactions (e.g., hydrogen bonds with the pyridazinone ring) .

Q. What purification challenges arise during scale-up, and how can they be mitigated?

  • Methodological Answer :

  • Challenge : Low solubility of intermediates in non-polar solvents.
  • Solution : Use mixed solvents (e.g., CHCl₃:MeOH 9:1) for recrystallization.
  • Chromatography Optimization : Employ gradient elution (e.g., 5–50% EtOAc in hexanes) on silica gel columns.
    Example: A 10% improvement in recovery was achieved for a related compound using preparative HPLC with a C18 column .

Q. What strategies are effective for elucidating the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : Perform LC-MS/MS to map protein interaction networks.
  • CRISPR-Cas9 Screens : Identify synthetic lethal partners or resistance mechanisms.
    Case study: Piperidine-containing analogs were shown to modulate MAPK/ERK pathways via phosphoproteomic profiling .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity data between in vitro and in vivo models be investigated?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to assess bioavailability.
  • Metabolite Identification : Use HRMS/MS to detect active/inactive metabolites.
  • 3D Tumor Models : Compare activity in 2D monolayers vs. 3D spheroids to mimic in vivo complexity .

Methodological Tables

Table 1 : Key Synthetic Parameters for Pyridazinone-Piperidine Hybrids

ParameterOptimal RangeImpact on YieldReference
Reaction Temp.60–80°C±20%
Solvent PolarityDMF > THF±15%
Catalyst Loading5 mol% Pd(OAc)₂±10%

Table 2 : Common Characterization Techniques and Applications

TechniqueApplicationExample Data
¹H NMRSubstituent integration/positionδ 3.2 (m, 2H)
HPLCPurity assessment (>95%)tR = 8.2 min
X-rayAbsolute configurationCCDC entry

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